molecular formula C10H14O4 B2963253 Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate CAS No. 1231753-64-2

Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate

Cat. No. B2963253
CAS RN: 1231753-64-2
M. Wt: 198.218
InChI Key: AQIZJJUFJGCVLS-SSDOTTSWSA-N
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Description

Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate, also known as Spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This molecule has a unique spirocyclic structure that makes it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is not fully understood. However, studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its unique spirocyclic structure, which makes it an attractive target for synthesis and investigation. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to have potent biological activity, making it a promising lead compound for drug discovery. However, one of the limitations of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its low solubility in water, which can make it difficult to study in biological systems.

Future Directions

There are numerous future directions for the investigation of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. One potential direction is the development of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of functional materials using Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee as a building block. Additionally, the investigation of the mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee and its interactions with biological systems could provide valuable insights into the development of new drugs and therapies.

Synthesis Methods

The synthesis of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can be achieved through various methods, including the Michael reaction, Mannich reaction, and Pictet-Spengler reaction. In the Michael reaction, an enolate reacts with an α,β-unsaturated carbonyl compound to form the spirocyclic structure. The Mannich reaction involves the condensation of an amine, aldehyde, and enolate to produce Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone to form the spirocyclic structure.

Scientific Research Applications

Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In materials science, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been utilized as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been used as a chiral auxiliary for asymmetric synthesis.

properties

IUPAC Name

ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-13-9(12)7-8(11)10(14-7)5-3-4-6-10/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZJJUFJGCVLS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2(O1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C(=O)C2(O1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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